4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one is a heterocyclic compound characterized by the presence of a thiadiazole ring fused with a pyrrolidinone ring. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, anticancer, and anti-inflammatory agent. The unique structure imparts various pharmacological properties, making it an attractive scaffold for drug design and development.
This compound can be classified under heterocyclic compounds, specifically those containing both thiadiazole and pyrrolidinone functionalities. It is cataloged in chemical databases and can be sourced from chemical suppliers for research purposes. The molecular formula of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one is C14H16N4OS, with a molecular weight of 288.37 g/mol .
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one typically involves several key steps:
In industrial settings, the synthesis may be optimized using continuous flow reactors and advanced purification techniques to enhance yield and purity while minimizing by-products.
The molecular structure of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one features a fused heterocyclic system that includes:
The InChI key for this compound is JDOILJKAJWDJFR-UHFFFAOYSA-N, and its canonical SMILES representation is CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)N .
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one participates in various chemical reactions:
The mechanism of action for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific biological targets such as enzymes and receptors. This interaction can modulate various biochemical pathways leading to its observed pharmacological effects . For example, it may inhibit specific enzymes involved in disease processes or interact with cellular signaling pathways that regulate inflammation and cell proliferation.
The compound is typically characterized by a melting point range that varies based on purity but generally falls between 174–176 °C. It exhibits solubility in common organic solvents due to its heterocyclic nature .
The chemical properties include stability under standard laboratory conditions but may vary when exposed to strong oxidizing or reducing environments. Its reactivity profile allows for various modifications that enhance its biological activity or alter its pharmacokinetic properties.
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one has several applications in scientific research:
The molecular architecture of 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one (CAS 1142202-31-0) integrates two pharmaceutically privileged heterocyclic systems into a singular hybrid scaffold. The compound features a 1,3,4-thiadiazole ring linked via a methylene bridge to the 4-position of a 2-oxopyrrolidine (γ-lactam) ring, with the N1-position substituted by a phenyl group. This configuration yields a planar, electron-rich framework with a molecular formula of C12H12N4OS and a molecular weight of 260.32 g/mol [2]. Key structural characteristics include:
Table 1: Fundamental Structural and Physicochemical Properties
| Property | Value | Measurement Method |
|---|---|---|
| CAS Registry Number | 1142202-31-0 | - |
| Molecular Formula | C12H12N4OS | High-resolution MS |
| Molecular Weight | 260.32 g/mol | - |
| Melting Point | 174–176 °C | Differential Scanning Calorimetry |
| LogP (Calculated) | 1.8 ± 0.3 | Chromatographic Determination |
| Solubility (Water) | <0.1 mg/mL | Kinetic Solubility Assay |
Synthetic Accessibility: Industrial-scale synthesis employs a convergent three-step sequence:
This hybrid scaffold demonstrates broad yet targetable bioactivity, functioning as a versatile pharmacophore for enzyme inhibition and receptor modulation. Its mechanism hinges on reversible interactions with conserved catalytic sites:
Table 2: Experimentally Validated Bioactivity Profiles
| Pharmacological Area | Target/Model | Activity | Reference |
|---|---|---|---|
| Antimicrobial | E. coli DH5α | MIC = 32 µg/mL | |
| Anticancer | Cyclophilin B (CypB) | IC50 = 120 nM | [5] |
| Anti-inflammatory | LPS-stimulated macrophages | IL-6 ↓ 52% at 10 µM | |
| Antifibrotic | Hepatic stellate cells (HSCs) | Collagen I ↓ 45% at 5 µM | [5] |
Drug Design Advantages:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9